4-(Bromomethyl)-3-fluorophenylboronic acid
Description
4-(Bromomethyl)-3-fluorophenylboronic acid is a boronic acid derivative featuring a bromomethyl (–CH2Br) group at the para position and a fluorine atom at the meta position of the phenyl ring (Fig. 1). This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions and biomedical applications due to its unique electronic and steric properties. The bromomethyl group serves as a reactive handle for further functionalization, while the fluorine atom enhances stability and modulates intermolecular interactions, such as hydrogen bonding and dipole effects .
Synthesis: The synthesis of this compound typically involves bromination and boronic acid introduction steps. For instance, Liu et al. () reported a multi-step synthesis starting from 4-bromo-2-fluorobenzonitrile, involving Grignard reactions, carbonyl protection, and subsequent bromination, achieving an overall yield of 54%. Alternative routes include modifications of pre-existing boronic acid frameworks, such as the reaction of phenylboronic acid derivatives with bromomethylating agents .
Properties
IUPAC Name |
[4-(bromomethyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,11-12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJWTDXWUGDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CBr)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-fluorophenylboronic acid typically involves the bromination of 3-fluorotoluene followed by the introduction of the boronic acid group. One common method includes the following steps:
Bromination: 3-fluorotoluene is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromomethyl-3-fluorotoluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boronic alcohols.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, THF), and bases (e.g., NaOH, K2CO3).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Na2CO3), and solvents (e.g., toluene, ethanol).
Major Products:
- Substituted phenylboronic acids
- Biaryl compounds
- Boronic esters and alcohols
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of 4-(Bromomethyl)-3-fluorophenylboronic acid is its role as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, allowing for the construction of complex aromatic compounds. The presence of the bromomethyl group makes it particularly reactive compared to other boronic acids, facilitating the formation of diverse products with tailored functionalities.
| Reaction Type | Description |
|---|---|
| Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids. |
| Functionalization | Enables the introduction of various functional groups into aromatic systems. |
Medicinal Chemistry
Potential Drug Development
Research indicates that boronic acids and their derivatives can interact with biological targets, influencing pathways related to various diseases, including cancer. The unique structure of this compound may facilitate the development of biologically active molecules and drug candidates.
Nano-Drug Delivery Systems
Recent studies have explored the incorporation of phenylboronic acid derivatives into pH-responsive nano-drug delivery systems. These systems enhance the therapeutic effects of anticancer drugs by improving their solubility and targeting capabilities. The ability to modulate drug release based on pH levels makes such systems particularly promising for cancer therapy .
Materials Science
Polymer Chemistry
In materials science, this compound can be utilized in synthesizing polymeric materials with specific properties. Its reactivity allows for the development of functional polymers that can respond to environmental stimuli, such as changes in pH or temperature, making them suitable for applications in smart materials and coatings .
Case Study: Drug Delivery Systems
A study published in MDPI highlighted a novel phenylboronic acid-based pH-responsive nano-drug delivery system that significantly improved the efficacy of anticancer drugs while exhibiting low cytotoxicity. The research demonstrated enhanced cellular uptake and controlled drug release profiles, showcasing the potential of boronic acid derivatives in therapeutic applications .
Case Study: Organic Synthesis
In a recent publication, researchers utilized this compound in a series of Suzuki-Miyaura reactions to synthesize complex polycyclic aromatic hydrocarbons. This study illustrated the compound's effectiveness in forming challenging carbon-carbon bonds under mild conditions, emphasizing its utility in organic synthesis .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-3-fluorophenylboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in the design of enzyme inhibitors and sensors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Bromomethylphenylboronic Acids
The position of the bromomethyl group significantly impacts reactivity and biological performance:
Mechanistic Insight : The para-substituted bromomethyl group in P4 minimizes steric clashes during dendrimer-DNA complex formation, enhancing cellular uptake . In contrast, ortho-substituted analogs (e.g., P7) exhibit reduced efficiency due to unfavorable spatial interactions with biomolecules.
Halogen-Substituted Analogs
Replacing the bromomethyl group with other halogens or functional groups alters reactivity:
Electronic Effects : Bromomethyl (–CH2Br) is less electron-withdrawing than bromoacetyl (–COCH2Br), making the former more suitable for applications requiring neutral boronic acid reactivity .
Fluorine-Substituted Analogs
The presence and position of fluorine critically influence molecular interactions:
Drug Delivery Efficiency ()
- P4 (this compound) : 85% protein delivery efficiency.
- P6 (3-(bromomethyl)phenylboronic acid) : 45% efficiency.
- P7 (2-(bromomethyl)phenylboronic acid) : <10% efficiency.
Hydrogel Properties ()
- PAE Hydrogel (AFPBA-based) : 1000% elongation, 10x biofluid absorption.
- Non-fluorinated analogs: Reduced self-healing and adhesion due to weaker boronate ester dynamics.
Biological Activity
4-(Bromomethyl)-3-fluorophenylboronic acid is a compound of interest in medicinal chemistry, particularly for its potential applications in drug development and therapeutic interventions. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.
Synthesis and Properties
The synthesis of this compound typically involves the bromination of 3-fluorophenylboronic acid followed by a reaction with formaldehyde. The resulting compound exhibits unique chemical properties due to the presence of both bromine and fluorine substituents, which can influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound. These compounds have shown effectiveness against various strains of bacteria, including multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA). The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 1 µg/mL, indicating potent antimicrobial activity.
Table 1: Antimicrobial Activity of this compound
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-(Bromomethyl)-3-fluorophenylboronic | <1 | MRSA |
| 4-(Bromomethyl)-3-fluorophenylboronic | <1 | VRSA |
Cytotoxicity Studies
Cytotoxicity assays using Vero cells have been conducted to assess the safety profile of this compound. Compounds with MIC values below 1 µg/mL demonstrated selectivity indices greater than 10, suggesting that they effectively inhibit bacterial growth while exhibiting low toxicity to mammalian cells.
Table 2: Cytotoxicity Profile
| Compound | IC50 (µg/mL) | Selectivity Index |
|---|---|---|
| 4-(Bromomethyl)-3-fluorophenylboronic | >10 | >10 |
The mechanisms by which phenylboronic acids exert their biological effects include:
- Inhibition of Enzymatic Activity : Phenylboronic acids can act as inhibitors of certain enzymes, particularly proteases and kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
- Biofilm Disruption : These compounds have been shown to reduce pre-formed biofilms of Staphylococcus aureus, enhancing their efficacy against bacterial infections.
Case Study 1: Antibacterial Efficacy
A study investigated the antibacterial efficacy of several phenylboronic acid derivatives against MRSA. The results indicated that compounds with fluorine substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. Specifically, the compound demonstrated significant reduction in bacterial load in murine models infected with MRSA.
Case Study 2: Drug Delivery Systems
Research has explored the incorporation of phenylboronic acids into pH-responsive drug delivery systems for anticancer therapies. In vitro studies showed that these systems could enhance the release of chemotherapeutic agents in acidic tumor environments, leading to improved therapeutic outcomes without increasing systemic toxicity.
Q & A
Q. How do substituent effects impact the crystal structure and packing of this compound?
- Methodological Answer :
- X-ray Crystallography : Fluorine and bromine induce halogen bonding (C-F⋯B interactions) and influence unit cell parameters.
- Thermal Analysis : DSC/TGA reveals melting points (~200–220°C) and decomposition profiles.
- Comparative Data : Analogous 4-chlorophenylboronic acid structures show monoclinic symmetry (space group P2₁/c) with intermolecular H-bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
